3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid
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Overview
Description
3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C10H16O4. It is characterized by a cyclopentane ring substituted with an ethoxy-oxoethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of phase-transfer catalysts and microreactor technology can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopentanecarboxylic acids.
Scientific Research Applications
3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the carboxylic acid group.
Methyl 2-oxocyclopentanecarboxylate: Similar structure with a methyl ester group instead of an ethyl ester.
Cyclopentanone: The parent compound without the ethoxy-oxoethyl and carboxylic acid groups.
Uniqueness
3-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is unique due to the presence of both an ethoxy-oxoethyl group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-ethoxy-2-oxoethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-9(11)6-7-3-4-8(5-7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYMOZXSGOURIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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